Edaglitazone sodium
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Overview
Description
Edaglitazone sodium is a synthetic organic compound known for its role as a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist . It has been investigated for its potential use in the treatment of type 2 diabetes mellitus due to its ability to improve insulin sensitivity and enhance glucose oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of edaglitazone sodium involves multiple steps, starting with the preparation of the core thiazolidinedione structure. The key steps include:
Formation of the Thiazolidinedione Core: This involves the reaction of a suitable thiazolidine derivative with an appropriate acylating agent under controlled conditions.
Introduction of the Benzothiophene Moiety: This step involves the coupling of the thiazolidinedione core with a benzothiophene derivative using a suitable coupling reagent.
Final Modifications:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Edaglitazone sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a model compound for studying PPARγ agonists and their chemical properties.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Explored for its potential in treating type 2 diabetes mellitus and related metabolic disorders.
Mechanism of Action
Edaglitazone sodium exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. Upon activation, PPARγ modulates the expression of various genes involved in insulin sensitivity, glucose uptake, and lipid metabolism. This leads to improved insulin sensitivity, enhanced glucose oxidation, and overall better glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Ciglitazone: Another thiazolidinedione compound with PPARγ agonist activity.
Rosiglitazone: A well-known PPARγ agonist used in the treatment of type 2 diabetes.
Pioglitazone: Another PPARγ agonist with similar therapeutic applications.
Uniqueness of Edaglitazone Sodium
This compound is unique due to its high potency and selectivity for PPARγ compared to other similar compounds. It has been shown to be over 100 times more potent than ciglitazone, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
369631-81-2 |
---|---|
Molecular Formula |
C24H19N2NaO4S2 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
sodium;5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C24H20N2O4S2.Na/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20;/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
SIIGOZKPQPCNLP-UHFFFAOYSA-M |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+] |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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